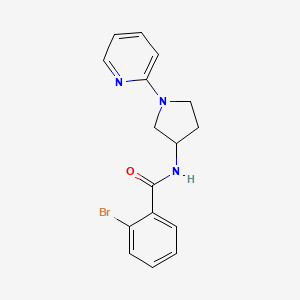

2-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the formation of an amide bond between a benzoyl group and an amine. For instance, in the synthesis of antipyrine derivatives, good yields were achieved, and the compounds were characterized spectroscopically . Similarly, the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides involved the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines . These methods suggest that the synthesis of "2-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide" could potentially be carried out through similar amide bond-forming reactions, using appropriate bromo and pyridinyl starting materials.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray crystallography, NMR, and IR spectroscopy. For example, the crystal packing of antipyrine derivatives was found to be stabilized by hydrogen bonds and π-interactions . The crystal structure of another derivative showed two independent molecules in the asymmetric unit with different orientations of the pyridine ring with respect to the benzene ring . These findings indicate that "2-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide" would likely exhibit similar intermolecular interactions and crystal packing behavior.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The papers do not provide specific reactions for the compound , but they do discuss the reactivity of similar compounds. For example, the bromo and chloro substituents in the compounds studied could potentially undergo further substitution reactions . The presence of a pyridinyl group could also influence the reactivity, as seen in the synthesis of N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure. The papers describe properties such as luminescence in solution and solid state, aggregation-enhanced emission, and multi-stimuli-responsive behavior . The presence of halogen substituents can also affect the compound's polarity and solubility . Therefore, "2-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide" is likely to exhibit properties that are characteristic of halogenated benzamide derivatives, such as specific solubility patterns and potential luminescent properties.

Wissenschaftliche Forschungsanwendungen

Chemistry and Properties of Pyrrolidine and Pyridine Derivatives

Research has demonstrated that the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is widely utilized in medicinal chemistry to develop compounds for treating human diseases. The interest in this saturated scaffold is attributed to its ability to efficiently explore the pharmacophore space due to sp^3-hybridization, contribute to the stereochemistry of molecules, and increase three-dimensional coverage—a phenomenon termed "pseudorotation" (Li Petri et al., 2021). This structural feature enhances the potential for discovering novel biologically active compounds.

Biological Functions and Drug Design

In the realm of drug design, specific attention has been given to the role of pyrrolidine derivatives. These compounds are recognized for their versatility in the synthesis of biologically active compounds, showcasing significant potential in various therapeutic areas. For instance, the inhibition of protein-protein interactions critical for the life cycle of pathogens, such as Plasmodium falciparum, has been identified as a promising approach for antimalarial drug development. Compounds structurally related to 2-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide have been investigated for their ability to disrupt autophagy-related protein interactions in Plasmodium falciparum, offering a pathway for novel antimalarial therapies (Usman et al., 2023).

Zukünftige Richtungen

Given the limited information available on “2-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide”, future research could focus on its synthesis, characterization, and evaluation of its biological activities. The development of novel heterocyclic compounds with potential biological activities is an important component of medicinal chemistry and chemical biology .

Wirkmechanismus

Target of Action

It is known that n-(pyridin-2-yl)amides, a class of compounds to which this molecule belongs, serve as pharmacophores for many molecules with significant biological and therapeutic value .

Mode of Action

N-(pyridin-2-yl)amides are known to interact with their targets via various mechanisms, often involving the formation of bonds with target molecules .

Biochemical Pathways

N-(pyridin-2-yl)amides are known to influence a variety of biochemical pathways, depending on their specific targets .

Result of Action

N-(pyridin-2-yl)amides are known to have varied medicinal applications, suggesting that they can induce a range of molecular and cellular effects .

Eigenschaften

IUPAC Name |

2-bromo-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrN3O/c17-14-6-2-1-5-13(14)16(21)19-12-8-10-20(11-12)15-7-3-4-9-18-15/h1-7,9,12H,8,10-11H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMRBNUASMRPCGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=CC=CC=C2Br)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Oxaspiro[4.5]decan-1-one](/img/structure/B2503101.png)

![5-(4-fluorophenyl)-2-mercapto-3-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2503111.png)

![2-(4-Chlorophenoxy)-1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-methylpropan-1-one](/img/structure/B2503112.png)

![2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2503116.png)

![3-[(4-Methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2503119.png)

![2-Methyl-3-[(3-methylthiophen-2-yl)methoxy]pyrazine](/img/structure/B2503120.png)